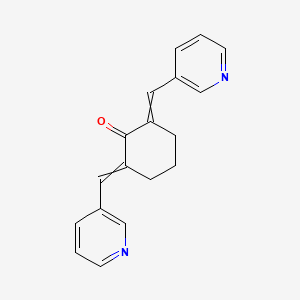

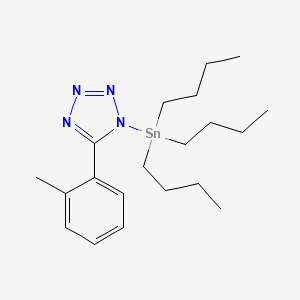

2,6-Bis(pyridin-3-ylmethylidene)cyclohexan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-ビス(ピリジン-3-イルメチリデン)シクロヘキサン-1-オンは、その独特な構造と特性で知られる化学化合物です。この化合物は、シクロヘキサノン環に2つのイリデン基が結合したビス(イリデン)シクロヘキサノン類に属しています。

合成方法

合成経路と反応条件

2,6-ビス(ピリジン-3-イルメチリデン)シクロヘキサン-1-オンは、塩基または酸触媒によるアルドール縮合反応によって合成することができます。この方法は、塩基または酸触媒の存在下、シクロヘキサノンとピリジン-3-カルバルデヒドを反応させることを含みます。 反応は通常、穏やかな条件下で行われ、生成物は良好な収率で得られます .

工業的製造方法

2,6-ビス(ピリジン-3-イルメチリデン)シクロヘキサン-1-オンの具体的な工業的製造方法はあまりよく知られていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることです。これには、反応条件の最適化、より大きな反応容器の使用、および効率と収率を高めるための連続フロー技術の採用が含まれます。

準備方法

Synthetic Routes and Reaction Conditions

2,6-Bis(pyridin-3-ylmethylidene)cyclohexan-1-one can be synthesized through a base- or acid-catalyzed aldol condensation reaction. This method involves the reaction of cyclohexanone with pyridine-3-carbaldehyde in the presence of a base or acid catalyst. The reaction typically proceeds under mild conditions, and the product is obtained in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

化学反応の分析

反応の種類

2,6-ビス(ピリジン-3-イルメチリデン)シクロヘキサン-1-オンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: この化合物は、特にピリジン環において、求電子剤または求核剤を使用して置換反応を起こすことができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

置換: 臭素などの求電子剤またはメトキシドナトリウムなどの求核剤。

生成する主な生成物

酸化: 対応するカルボン酸またはケトンの生成。

還元: アルコールまたはアルカンの生成。

置換: 置換されたピリジン誘導体の生成。

科学的研究の応用

2,6-ビス(ピリジン-3-イルメチリデン)シクロヘキサン-1-オンは、以下を含むさまざまな科学研究に応用されており、研究されています。

化学: 配位化学における配位子として、そしてより複雑な分子の合成のための構成単位として使用されています.

生物学: その潜在的な抗真菌および抗菌特性について研究されています.

医学: 特に特定の酵素または受容体の阻害剤として、創薬におけるその潜在的な使用について研究されています。

作用機序

2,6-ビス(ピリジン-3-イルメチリデン)シクロヘキサン-1-オンの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、蛍光センサーとして、この化合物は金属イオンに結合し、その蛍光特性が変化します。 この相互作用は、金属イオンと配位して検出可能なシグナルを生成するピリジン環によって媒介されることがよくあります .

類似化合物の比較

類似化合物

- 2,6-ビス(4-メチルベンジリデン)シクロヘキサン-1-オン

- 2,6-ビス(4-ヒドロキシベンジリデン)シクロヘキサン-1-オン

- 2,6-ビス(4-アジドベンジリデン)シクロヘキサン-1-オン

独自性

2,6-ビス(ピリジン-3-イルメチリデン)シクロヘキサン-1-オンは、ピリジン環の存在により、独特な配位特性を付与し、配位化学における配位子としての可能性を高めています。 さらに、金属イオンの蛍光センサーとして機能する能力は、分析用途において特に価値があります .

類似化合物との比較

Similar Compounds

- 2,6-Bis(4-methylbenzylidene)cyclohexan-1-one

- 2,6-Bis(4-hydroxybenzylidene)cyclohexan-1-one

- 2,6-Bis(4-azidobenzylidene)cyclohexan-1-one

Uniqueness

2,6-Bis(pyridin-3-ylmethylidene)cyclohexan-1-one stands out due to the presence of pyridine rings, which impart unique coordination properties and enhance its potential as a ligand in coordination chemistry. Additionally, its ability to act as a fluorescent sensor for metal ions makes it particularly valuable in analytical applications .

特性

CAS番号 |

817162-74-6 |

|---|---|

分子式 |

C18H16N2O |

分子量 |

276.3 g/mol |

IUPAC名 |

2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one |

InChI |

InChI=1S/C18H16N2O/c21-18-16(10-14-4-2-8-19-12-14)6-1-7-17(18)11-15-5-3-9-20-13-15/h2-5,8-13H,1,6-7H2 |

InChIキー |

LYDLODGAUHPYGN-UHFFFAOYSA-N |

正規SMILES |

C1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)

![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)

![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)

![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)

![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)

![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)

![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)